1-Bromo-3-methylimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVHAIYEFKCIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406221 | |
| Record name | 1-bromo-3-methylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61254-44-2 | |
| Record name | 1-bromo-3-methylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization of 1 Bromo 3 Methylimidazo 1,5 a Pyridine
Reactivity and Transformations Involving the Bromine Substituent at Position 1
The carbon-bromine bond at the C1 position of the imidazo[1,5-a]pyridine (B1214698) ring is a key site for synthetic modifications. This section details the two primary classes of reactions that leverage this reactive handle: nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution on electron-rich heterocyclic systems can be challenging, the imidazo[1,5-a]pyridine core can be susceptible to such reactions under specific conditions. The general reactivity of 1-bromo-imidazo[1,5-a]pyridines in nucleophilic substitutions has been noted, suggesting their utility in creating complex molecular architectures. beilstein-journals.org For instance, the development of novel imidazopyridine salts through the quaternization of precursors like 1,3-diphenylimidazo[1,5-a]pyridine with alkyl iodides points towards the susceptibility of the nitrogen atoms in the ring to nucleophilic attack, which can influence the reactivity of the C-Br bond. google.com However, specific examples detailing the direct displacement of the bromine atom in 1-bromo-3-methylimidazo[1,5-a]pyridine by common nucleophiles remain scarce in the reviewed literature. Computational studies on the reaction of imidazole (B134444) with 2-bromo-1-arylethanone derivatives provide insights into the mechanisms of nucleophilic substitution on similar heterocyclic systems. wikipedia.org
Cross-Coupling Methodologies for C-Br Bond Functionalization (e.g., Palladium-catalyzed C-C couplings)
The bromine atom at position 1 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methodologies are fundamental in modern organic synthesis for the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling an organoboron reagent with an organic halide. Research has demonstrated the successful Suzuki-Miyaura cross-coupling of 1-bromo-3-phenylimidazo[1,5-a]pyridine (B174527) with arylboronic acids, indicating that the 1-bromo-3-methyl analog would be a viable substrate. acs.org The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has also been achieved through a sequence involving iodination at the 1-position followed by a palladium-catalyzed phosphination, a reaction mechanistically related to Suzuki-Miyaura coupling. nih.govnih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. researchgate.netnih.gov The choice of base and solvent system is crucial for achieving high yields. nih.govrsc.org
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1-Bromo-3-phenylimidazo[1,5-a]pyridine | p- or m-methoxycarbonylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 1-(p/m-methoxycarbonylphenyl)-3-phenylimidazo[1,5-a]pyridine | 91% (para), 61% (meta) | acs.org |
| 1-Iodoimidazo[1,5-a]pyridine | Various phosphines | Pd(OAc)₂/DIPPF | - | - | 1-Phosphinoimidazo[1,5-a]pyridine | - | researchgate.net |
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While direct examples with this compound are not explicitly detailed in the searched literature, related systems have been shown to undergo this transformation. For instance, a palladium-catalyzed Mizoroki-Heck reaction using imidazo[1,5-a]pyridine-PdCl₂ systems has been developed for the reaction of aryl bromides with alkenes, affording the desired products in good to high yields. beilstein-journals.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It is a widely used method for the synthesis of enynes and arylalkynes. rsc.orgacs.orgresearchgate.net Palladium-catalyzed Sonogashira cross-coupling reactions have been successfully performed on various bromo-substituted N-heterocycles, including imidazo[1,2-b]pyridazines and beilstein-journals.orgacs.orgtriazolo[1,5-a]pyrimidines, suggesting the feasibility of this reaction on this compound.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for the formation of C-N bonds. It has been successfully applied to the amination of various bromo-substituted pyridines and other nitrogen-containing heterocycles. acs.orgnih.gov For instance, the amination of C5-bromo-imidazo[2,1-b] beilstein-journals.orgresearchgate.netthiadiazole with substituted anilines has been reported. nih.gov This suggests that this compound could be a suitable substrate for the introduction of various amine functionalities at the 1-position.
Reactivity and Transformations Involving the Methyl Substituent at Position 3
The methyl group at the C3 position offers another site for functionalization, primarily through reactions involving the activation of its C-H bonds.
Oxidative Functionalization of the Methyl Group
The oxidation of a methyl group attached to an aromatic or heteroaromatic ring can lead to the formation of valuable functional groups such as hydroxymethyl, formyl, or carboxyl groups. acs.org Common oxidizing agents like potassium permanganate (B83412) can convert a methyl group to a carboxylic acid. acs.org Electrochemical methods have also been developed for the site-selective oxidation of methyl groups on benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. researchgate.net Another approach involves the use of N-bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen to oxidize methylarenes to carboxylic acids. nih.gov While specific examples of the oxidation of the methyl group on this compound were not found, these general methods suggest potential pathways for its functionalization.
Transformations Involving C-H Bonds of the Methyl Group
The C-H bonds of the methyl group at position 3 can be activated to form new C-C or C-heteroatom bonds. While direct examples for this compound are not available, related transformations on similar heterocyclic systems provide valuable insights. For instance, a metal-free sequential dual oxidative amination of C(sp³)-H bonds has been reported for the synthesis of imidazo[1,5-a]pyridines. researchgate.net
C-H Functionalization of the Imidazo[1,5-a]pyridine Ring System
Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy. The imidazo[1,5-a]pyridine ring system is known to undergo C-H activation at several positions. The regioselectivity of these reactions is influenced by the electronic properties of the ring and the presence of existing substituents.
Studies on the C-H functionalization of the parent imidazo[1,5-a]pyridine and its derivatives have shown that the C1 and C3 positions are generally the most reactive towards electrophilic and radical attack. For this compound, these positions are already substituted. Therefore, functionalization would be directed to other positions on the bicyclic ring.
An exploration of the chemical reactivity of the imidazo[1,5-a]pyridine scaffold is essential for understanding its application in various chemical fields. This article focuses on the functionalization of this heterocyclic system, with specific attention to reactions pertinent to derivatives like this compound. The discussion is structured to illuminate the chemical behavior that enables the synthesis and modification of this important class of compounds.
1 C-3 Functionalization of Imidazo[1,5-a]pyridines (general and applicable to the compound)
The C-3 position of the imidazo[1,5-a]pyridine ring is nucleophilic and thus a primary site for electrophilic substitution and other functionalization reactions. For a compound such as this compound, this position is already substituted. Therefore, this section outlines the general methodologies employed to introduce substituents, such as alkyl and aryl groups, at the C-3 position, which are fundamental steps in the synthesis of such derivatives. A direct method to produce the 3-methyl derivative involves the cyclization of 2-picolylamine with nitroethane in polyphosphoric acid at high temperatures. beilstein-journals.org
1 Arylation Reactions (e.g., Palladium-catalyzed C-3 Arylation)
The introduction of aryl groups at the C-3 position is a key transformation. A traditional two-step method involves the electrophilic bromination of the imidazo[1,5-a]pyridine core, followed by a Suzuki cross-coupling reaction with an appropriate arylboronic acid. nih.govoup.com
More recently, direct C-H arylation methods have been developed, offering a more atom-economical route. A notable example is the palladium-catalyzed direct C-3 arylation of imidazo[1,5-a]pyridine with various aryl and heteroaryl bromides. nih.govoup.com This reaction demonstrates high regioselectivity for the C-3 position, with no C-1 arylated products typically observed. oup.com The efficiency of the reaction is significantly enhanced by the use of phosphine ligands. nih.govoup.com
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | None | Bu₄NOAc | Toluene | 100 | 18 |
| Pd(OAc)₂ | PPh₃ | Bu₄NOAc | Toluene | 100 | 86 |
| Pd(OAc)₂ | PCy₃ | Bu₄NOAc | Toluene | 100 | 71 |
2 Alkylation Reactions (e.g., C3-Alkylation via Aza-Friedel–Crafts)
Alkylation at the C-3 position can be achieved through various methods, including Friedel-Crafts-type reactions. While many examples focus on the related imidazo[1,2-a]pyridine (B132010) isomer, the principles are applicable to the imidazo[1,5-a]pyridine system due to the similar electronic nature of the C-3 position. researchgate.net A three-component aza-Friedel–Crafts reaction, utilizing an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Y(OTf)₃, provides an efficient route to C-3 alkylated products. nih.govmdpi.comresearchgate.net This method is valued for its operational simplicity, broad substrate scope, and high atom economy. nih.govmdpi.com For the direct synthesis of 3-methylimidazo[1,5-a]pyridine (B1621335), methods such as the reaction of 2-(aminomethyl)pyridine with nitroethane are effective. beilstein-journals.org
| Imidazopyridine Substrate | Aldehyde | Amine | Yield (%) |
|---|---|---|---|
| 2-phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 94 |
| 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 4-Chlorobenzaldehyde | Morpholine | 91 |
| 2-(p-tolyl)imidazo[1,2-a]pyridine | 4-Methylbenzaldehyde | Morpholine | 95 |
| Imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 85 |
3 Sulfenylation Reactions
The introduction of a sulfur-containing moiety at the C-3 position, known as sulfenylation, is another important functionalization. This reaction typically proceeds via an electrophilic substitution mechanism. For the related imidazo[1,2-a]pyridine scaffold, C-3 sulfenylation has been achieved using various sulfenylating agents under metal-free or electrochemically oxidative conditions. rsc.orgresearchgate.net For instance, an electrochemical method for the C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates has been developed, yielding biologically useful 3-(arylsulfonyl)imidazo[1,2-a]pyridine derivatives in high yields. rsc.org Another approach involves a one-pot, three-component reaction of 2-aminopyridine, α-bromoacetophenone, and a thiol to generate C3-sulfurized products. acs.org These methods highlight the susceptibility of the C-3 position to react with sulfur electrophiles, a reactivity pattern that is generally applicable to the imidazo[1,5-a]pyridine core.
2 C-H Activation for Methylene (B1212753) Insertion and Bis-heteroarene Formation
Direct C-H activation presents a modern and efficient strategy for creating complex molecules. A metal-free approach has been developed for the C-H functionalization of 3-substituted imidazo[1,5-a]pyridines at the C-1 position. nih.govnih.gov This reaction uses formaldehyde (B43269) as both a solvent and a carbon source to insert a methylene group, effectively bridging two imidazo[1,5-a]pyridine molecules to form bis-heteroarenes. nih.govnih.govacs.org The reaction proceeds smoothly at room temperature for a variety of 3-aryl substituted imidazo[1,5-a]pyridines, offering good to high yields of the corresponding bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes. nih.gov This strategy can be extended to other aldehydes to form more complex bridged structures. nih.gov
| Substrate (3-substituted imidazo[1,5-a]pyridine) | Aldehyde Source | Yield (%) |
|---|---|---|
| 3-phenylimidazo[1,5-a]pyridine | Formaldehyde | 85 |
| 3-(p-tolyl)imidazo[1,5-a]pyridine | Formaldehyde | 82 |
| 3-(4-chlorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | 80 |
| 3-(perfluorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | 79 |
3 Regioselective Halogenation on the Imidazo[1,5-a]pyridine Ring System (beyond position 1)
Halogenation is a fundamental transformation in organic synthesis, providing precursors for cross-coupling reactions. On the imidazo[1,5-a]pyridine scaffold, halogenation is highly regioselective. The C-1 and C-3 positions are the most reactive sites for electrophilic halogenation. For instance, direct iodination with N-iodosuccinimide (NIS) occurs selectively at the C-1 position on a 3-substituted imidazo[1,5-a]pyridine. nih.gov If the C-1 and C-3 positions are unsubstituted, bromination with bromine in acetic acid leads to the 3-bromo derivative. oup.com
Halogenation on the pyridine (B92270) portion of the ring system (positions C-5, C-6, C-7, and C-8) is significantly more challenging due to the lower nucleophilicity of these positions compared to the imidazole ring. Research on the related imidazo[1,2-a]pyridine system has shown that electrophilic bromination of 3-substituted derivatives does not lead to the C-5 bromo product, indicating the difficulty of functionalizing the six-membered ring directly. acs.org Facile methods for the regioselective halogenation of the pyridine ring in this compound are not well-established, and such transformations would likely require specific directing group strategies or synthesis from an already halogenated pyridine precursor. A transition-metal-free method using sodium chlorite (B76162) or bromite (B1237846) has been effective for C-3 halogenation of imidazo[1,2-a]pyridines, further underscoring the high reactivity of this position across imidazopyridine isomers. rsc.orgrsc.orgresearchgate.net
4 Amination and Other C-N Bond Formations
The formation of carbon-nitrogen bonds is crucial for synthesizing diverse imidazo[1,5-a]pyridine derivatives. Various strategies exist, often as part of the initial ring-forming synthesis. A copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids provides a route to 1,3-disubstituted imidazo[1,5-a]pyridines. acs.org This method involves the formation of two C-N bonds in a cascade process.
Metal-free approaches have also been established. An iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines allows for the synthesis of the imidazo[1,5-a]pyridine core through sp3 C-H amination. rsc.org Additionally, a metal-free, dual oxidative amination of C(sp3)-H bonds has been reported to afford these heterocycles under ambient conditions. organic-chemistry.org For functionalization of the pre-formed ring, electrochemical methods have been used for cyanation at the C-1 position, using NH₄SCN as both an electrolyte and a cyanide source, demonstrating a novel C-N bond formation strategy. rsc.org
Cyanation of the Imidazo[1,5-a]pyridine Skeleton
The introduction of a cyano (-CN) group into the imidazo[1,5-a]pyridine framework is a significant transformation, as the nitrile functionality is a valuable precursor for various other chemical groups. Research has demonstrated several methods to achieve cyanation, often by targeting specific positions on the heterocyclic core.
An electrochemical approach has been developed for the synthesis of 1-cyano-imidazo[1,5-a]pyridines. rsc.org This method involves a three-component electrosynthesis using pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). rsc.org In this process, NH₄SCN serves a dual role as both the electrolyte and the source of the cyanide group. rsc.org The reaction proceeds through the generation of a cyanating reagent from the electrochemical oxidation of thiocyanate anions. This reagent then adds to the C=N bond of an imine, which is formed in situ from the pyridine-2-carboxaldehyde and amine. A subsequent cascade of oxidation and cyclization steps yields the 1-cyano-imidazo[1,5-a]pyridine product. rsc.org This electrochemical synthesis is notable for operating under mild conditions in an undivided cell. rsc.org
Another strategy involves a Ritter-type reaction, which can be used to synthesize imidazo[1,5-a]pyridines from pyridinylmethanol and various nitrile derivatives. acs.org By employing a nitrile as a reactant, a cyano-containing group can be incorporated into the final structure. acs.org This method is catalyzed by a combination of bismuth(III) trifluoromethanesulfonate (B1224126) and para-toluenesulfonic acid, facilitating the conversion of benzylic alcohols into cations that then react with nitriles. acs.org
While direct C-H cyanation of this compound is not explicitly detailed, methodologies developed for related heterocyclic systems, such as purines and imidazo[1,2-a]pyridines, offer potential pathways. researchgate.netnih.gov For instance, a direct C-H cyanation of purines has been achieved using triflic anhydride (B1165640) (Tf₂O) for activation, followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). nih.gov Such methods, which reverse the polarity of the heterocyclic core, could potentially be adapted for the imidazo[1,5-a]pyridine skeleton. nih.gov
Table 1: Cyanation Methods for Imidazo[1,5-a]pyridine and Related Skeletons
| Method | Reagents & Conditions | Position of Cyanation | Reference |
|---|---|---|---|
| Electrochemical Synthesis | Pyridine-2-carboxaldehydes, amines, NH₄SCN, undivided electrochemical cell | C1 | rsc.org |
| Ritter-Type Reaction | Pyridinylmethanol, Aryl/Alkylnitrile, Bi(OTf)₃, p-TsOH·H₂O | C1/C3 (depending on nitrile) | acs.org |
| C-H Cyanation (by analogy) | Substrate, Triflic anhydride (Tf₂O), Trimethylsilyl cyanide (TMSCN), DBU | C1 or C3 (predicted) | nih.gov |
Ring Transformations and Rearrangement Reactions of Imidazo[1,5-a]pyridine Derivatives
The imidazo[1,5-a]pyridine skeleton and its derivatives can undergo significant structural changes through ring transformations and rearrangements, leading to the formation of different heterocyclic systems. These reactions are often driven by specific reagents or conditions that promote bond cleavage and reformation.
A notable example is the unusual rearrangement of related bicyclic 5,5-fused hetero-rings, such as imidazo[1,5-a]imidazoles, into bicyclic 5,6-fused imidazo[1,5-a]pyrimidines. nih.gov This transformation is achieved by treating the starting material, for example, 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazoles, with iodine (I₂) in tetrahydrofuran (B95107) (THF) at room temperature. nih.gov The reaction's success is highly dependent on the stoichiometry of the iodine; optimal results and complete conversion were observed when using 6 equivalents of I₂. nih.gov Using a smaller amount of iodine resulted in lower yields, while an excess led to degradation of the product. nih.gov This method provides a novel pathway to functionalized imidazo[1,5-a]pyrimidines, which are themselves valuable scaffolds in medicinal chemistry. nih.gov
The proposed mechanism for this rearrangement involves a series of complex steps initiated by the iodine. This transformation highlights the latent reactivity of the fused imidazole ring system, allowing for its expansion into a pyrimidine (B1678525) ring, thereby creating a new heterocyclic core.
Another relevant concept is transannulation, which has been explored for the synthesis of imidazo[1,5-a]pyridines. For example, a denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, yields imidazo[1,5-a]pyridines. organic-chemistry.org While this describes the formation rather than the transformation of the target ring, it underscores that the components of the heterocyclic system can be sourced from other rings under specific catalytic conditions.
Table 2: Ring Transformation of Imidazo-Fused Derivatives
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazoles | 6 equivalents of I₂, THF, room temperature | Functionalized Imidazo[1,5-a]pyrimidines | nih.gov |
| Pyridotriazoles | Nitriles, BF₃·Et₂O, Dichlorobenzene-dichloroethane | Imidazo[1,5-a]pyridines | organic-chemistry.org |
Mechanistic Investigations in Imidazo 1,5 a Pyridine Chemistry
Elucidation of Reaction Pathways in Synthetic Methodologies
The synthesis of the imidazo[1,5-a]pyridine (B1214698) core can be achieved through various strategic approaches, each with distinct mechanistic pathways. These include cyclocondensation, oxidative cyclization, and metal-catalyzed transformations, among others.
Mechanisms of Cyclocondensation and Cyclization Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of the imidazo[1,5-a]pyridine ring system, typically involving the reaction of a 2-(aminomethyl)pyridine precursor with an electrophilic partner. beilstein-journals.orgnih.gov
One notable mechanism involves the reaction of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated by a medium like polyphosphoric acid (PPA). beilstein-journals.orgnih.gov The proposed pathway begins with the nucleophilic attack of the primary amine of 2-(aminomethyl)pyridine onto an activated nitronate species. beilstein-journals.orgnih.gov This attack forms an amidinium intermediate. beilstein-journals.org This intermediate is ideally configured for a subsequent intramolecular 5-exo-trig cyclization, where the "masked imine" of the pyridine (B92270) ring acts as the nucleophile. beilstein-journals.orgnih.gov The cyclization yields a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.orgnih.gov Subsequent deprotonation and elimination of an O-phosphorylated hydroxylamine (B1172632) group lead to the aromatization of the newly formed five-membered ring, affording the final imidazo[1,5-a]pyridine product. beilstein-journals.org
Another approach involves a two-step synthesis from heterocyclic benzyl (B1604629) (pseudo)halides using trifluoroacetamide. This process proceeds via an initial alkylation step followed by a dehydrative cyclization to form the fused imidazole (B134444) ring. organic-chemistry.org
Mechanistic Aspects of Oxidative Cyclizations
Oxidative cyclization methods provide an efficient route to imidazo[1,5-a]pyridines by forming C-N bonds under oxidative conditions. rsc.org A variety of oxidants and catalysts can be employed, influencing the reaction mechanism.
For instance, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) uses molecular oxygen (O₂) as a clean oxidant. organic-chemistry.org The mechanism is believed to proceed through an efficient condensation-amination-oxidative dehydrogenation process to yield 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org
Similarly, a metal-free approach utilizes molecular iodine (I₂) to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org This sp³ C-H amination reaction is operationally simple and proceeds efficiently in a one-pot manner. rsc.org A metal-free sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions has also been reported, which involves two oxidative C-N couplings and one oxidative dehydrogenation, removing a total of six hydrogen atoms. organic-chemistry.org
Radical Pathways in C-H Functionalization
While many reactions leading to imidazo[1,5-a]pyridines proceed through ionic pathways, radical mechanisms have also been proposed, particularly in functionalization reactions and some synthetic routes.
In a Cu(I)-catalyzed direct transannulation reaction for the synthesis of imidazo[1,5-a]pyridines, the use of TEMPO as a radical scavenger inhibited the intramolecular C(sp³)–H amination of the imine intermediate, suggesting the involvement of radical intermediates. nih.gov The proposed mechanism involves the aerial oxidation of a Cu(I) species complexed with the pyridine and imine nitrogen atoms, forming a Cu(II) superoxo radical intermediate. nih.gov This is followed by an intramolecular hydrogen abstraction from the sp³ carbon, leading to a six-membered Cu(III) intermediate, which then undergoes isomerization, oxidation, and reductive elimination to yield the final product and regenerate the Cu(I) catalyst. nih.gov
However, it is important to note that not all C-H functionalization reactions proceed via radical pathways. In a metal-free methylene (B1212753) insertion reaction, the use of radical scavengers like TEMPO, BHT, and DPE did not inhibit the reaction, indicating that the transformation follows a predominantly ionic mechanism. acs.orgnih.gov Similarly, studies on the visible light-induced C-H trifluoromethylation of the related imidazo[1,2-a]pyridine (B132010) scaffold have established radical pathways involving the generation of a CF₃ radical. mdpi.com
Proposed Mechanisms for Ritter-Type Reactions
Novel synthetic routes to imidazo[1,5-a]pyridines have been developed using Ritter-type reactions. nih.govacs.org These methods typically utilize a catalyst, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), in combination with an acid like para-toluenesulfonic acid (p-TsOH·H₂O), to transform benzylic alcohols into the target heterocycles. nih.govacs.org
The proposed mechanism for this intermolecular reaction is initiated by the generation of a benzylic carbocation from a pyridinylmethanol precursor, facilitated by the Lewis acid (Bi(OTf)₃) and Brønsted acid (p-TsOH). acs.orgresearchgate.net This carbocation is then attacked by the nucleophilic lone pair of a nitrile, a key step in the Ritter reaction, to form a nitrilium ion intermediate. acs.orgorganic-chemistry.org The final step is an intramolecular cyclization of the nitrilium ion with the pyridine ring, followed by rearomatization to yield the desired imidazo[1,5-a]pyridine product. acs.orgresearchgate.net
| Entry | Catalyst (mol%) | Acid (equiv) | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | DCE/MeCN (1:1) | 150 °C | 42 |
| 2 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | MeCN | 150 °C | 76 |
Catalytic Cycles in Metal-Mediated Transformations (e.g., Rhodium-catalyzed, Palladium-catalyzed, Copper-catalyzed)
Transition metal catalysis is a powerful tool for the synthesis and functionalization of the imidazo[1,5-a]pyridine scaffold. acs.org Catalysts based on copper, palladium, and rhodium are frequently employed.
Copper-Catalyzed Transformations: Copper catalysis is versatile in this context. One method is a Cu(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the oxidant. organic-chemistry.org The catalytic cycle for this Csp³-H amination is proposed to proceed through radical intermediates. nih.gov Another copper-catalyzed method involves the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines, co-catalyzed by iodine, to give 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, metal-carbene complexes of Cu(I) have been used for the cyclization and formation of functionalized imidazo[1,2-a]pyridines, a related and well-studied scaffold. nih.gov
Palladium-Catalyzed Transformations: Palladium catalysis is particularly effective for C-H functionalization, such as direct arylation. A highly regioselective C-3 arylation of the imidazo[1,5-a]pyridine core with aryl bromides has been developed. nih.gov The general catalytic cycle for such cross-coupling reactions typically involves a Pd(0)/Pd(II) cycle. youtube.com The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming an R-Pd(II)-X intermediate. youtube.com This is followed by a transmetalation step with the organometallic reagent (or in the case of direct arylation, coordination and deprotonation of the heterocycle). youtube.com The final step is reductive elimination, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst. youtube.com Palladium complexes with imidazo[1,5-a]pyridine-based ligands have also been synthesized and used as catalysts in Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net
Understanding and Controlling Regioselectivity in Functionalization Reactions
Controlling the position of functionalization on the imidazo[1,5-a]pyridine ring is critical for developing derivatives with specific properties. Regioselectivity is influenced by the inherent electronic properties of the heterocycle and the reaction mechanism.
For the related imidazo[1,2-a]pyridine system, it is known that the C-3 position is electron-rich and thus susceptible to attack by electrophiles or radicals. researchgate.netresearchgate.net Similar principles apply to the imidazo[1,5-a]pyridine scaffold. Direct C-H arylation of unsubstituted imidazo[1,5-a]pyridine using a palladium catalyst has been shown to be highly regioselective for the C-3 position. nih.gov In contrast, for C-3 substituted imidazo[1,5-a]pyridines, cationic palladium catalysis can lead to C-1 arylation. nih.gov
Insights into Specific Bond Formation and Cleavage Processes (e.g., Anomeric C-N bond cleavage)
The synthesis of the imidazo[1,5-a]pyridine scaffold, a core structure in many pharmaceutical and agrochemical compounds, has been the subject of extensive research. Recent advancements have shed light on novel mechanistic pathways for the construction of this bicyclic system, with a particular focus on the cleavage and formation of specific chemical bonds. One of the most innovative strategies involves an anomeric stereoauxiliary cleavage of a C-N bond, utilizing a readily available and sustainable starting material.
A groundbreaking study has detailed the synthesis of a wide array of imidazo[1,5-a]pyridine derivatives through a metal-free approach that hinges on the cleavage of the C-N bond in D-glucosamine. researchgate.netresearchgate.net This methodology provides a sustainable route to these valuable heterocyclic compounds. researchgate.net The process is initiated by the reaction of a pyridine ketone or aldehyde with D-glucosamine hydrochloride in a mixture of acetic acid and water at elevated temperatures. researchgate.net
The key to this transformation lies in the stereochemistry of D-glucosamine. The α-anomer of this amino sugar has been shown to be crucial for the efficient cleavage of the C-N bond. researchgate.net This is attributed to the formation of a seven-membered ring transition state, a hypothesis supported by both experimental evidence and Density Functional Theory (DFT) calculations. researchgate.net In this transition state, the hydroxy group at the anomeric (C1) position of the α-D-glucosamine plays a vital role by forming a hydrogen bond with an acetate (B1210297) anion, which in turn facilitates the cleavage of the C-N bond. researchgate.net
The proposed mechanism for this reaction, as it would apply to the formation of 1-Bromo-3-methylimidazo[1,5-a]pyridine , would commence with the reaction between a suitable bromo-substituted 2-pyridyl ketone and an appropriate aldehyde, in the presence of D-glucosamine. After an initial imine formation and subsequent cyclization involving the pyridine nitrogen, the crucial anomeric C-N bond cleavage occurs, leading to the formation of the fused imidazo[1,5-a]pyridine ring system. researchgate.net The use of the α-anomer of D-glucosamine is significantly more effective in this process compared to the β-anomer, highlighting the stereoelectronic requirements of the C-N bond cleavage step. researchgate.net
The reaction conditions for this transformation have been optimized, and a variety of substituted imidazo[1,5-a]pyridines have been synthesized, demonstrating the broad applicability of this method. researchgate.netresearchgate.net The tolerance of the reaction to various functional groups suggests its utility in the synthesis of a diverse library of these heterocyclic compounds. researchgate.net
Below is a table summarizing the key aspects of this mechanistic approach.
| Mechanistic Feature | Description | Source |
| Key Process | Anomeric stereoauxiliary cleavage of a C-N bond | researchgate.netresearchgate.net |
| Nitrogen Source | D-glucosamine | researchgate.net |
| Crucial Reactant Isomer | α-anomer of D-glucosamine | researchgate.net |
| Proposed Intermediate | Seven-membered ring transition state | researchgate.net |
| Catalysis | Metal-free | researchgate.net |
| Bond Cleaved | C-N bond of D-glucosamine | researchgate.net |
| Bond Formed | New C-N and C-C bonds to form the imidazole ring | researchgate.net |
Further research in this area continues to provide deeper understanding and new synthetic routes to functionalized imidazo[1,5-a]pyridines, leveraging unique bond cleavage and formation strategies. beilstein-journals.orgrsc.org
Theoretical and Computational Chemistry Studies of 1 Bromo 3 Methylimidazo 1,5 a Pyridine and Analogues
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying complex organic molecules. For the imidazo[1,5-a]pyridine (B1214698) system, DFT is instrumental in exploring reaction pathways, predicting sites of reactivity, and understanding the electronic landscape of the molecule.
Elucidating Reaction Mechanisms and Transition States
Predicting Reactivity Profiles and Regioselectivity
The prediction of how and where a molecule will react is a key application of computational chemistry. For the imidazo[1,5-a]pyridine scaffold, DFT can be used to calculate various reactivity descriptors. The regioselectivity of electrophilic or nucleophilic attack can be rationalized by examining the distribution of charges and the nature of the frontier molecular orbitals. For example, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most probable sites for oxidation and reduction, respectively. In the case of 1-Bromo-3-methylimidazo[1,5-a]pyridine, the electron-withdrawing nature of the bromine atom at the 1-position and the electron-donating methyl group at the 3-position would be expected to significantly influence the reactivity of the heterocyclic core compared to the unsubstituted parent molecule.
Analysis of Electronic Distribution and Frontier Orbitals
The electronic properties of a molecule are fundamental to its reactivity and its potential applications, for instance, in materials science as fluorescent dyes. DFT calculations provide detailed information about the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity.
For analogues of this compound, such as other substituted imidazo[1,2-a]pyridines, DFT has been used to calculate these electronic parameters. These studies provide a template for understanding how substituents affect the electronic properties of the core structure. For example, electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO.
Below is a table of calculated electronic properties for a series of substituted imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, which illustrates the type of data generated through DFT studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | -6.01 | -1.54 | 4.47 |
| Derivative 2 | -6.23 | -1.87 | 4.36 |
| Derivative 3 | -6.32 | -2.11 | 4.21 |
| Derivative 4 | -6.45 | -2.33 | 4.12 |
| Derivative 5 | -6.58 | -2.55 | 4.03 |
This data is representative of imidazo[1,2-a]pyridine derivatives and is intended to illustrate the application of DFT. The exact values for this compound would require specific calculation.
Quantum Chemical Calculations for Structural Stability and Energetics
Quantum chemical calculations are essential for determining the three-dimensional structure and relative stability of different molecular conformations or isomers. For this compound, these calculations can confirm the planarity of the fused ring system and determine the preferred orientation of the methyl group. Furthermore, in cases where multiple isomers could be formed during synthesis, computational methods can predict the most thermodynamically stable product by comparing their calculated energies. Studies on related coordination polymers have utilized DFT to analyze the stability imparted by intermolecular interactions such as π-π stacking, which are crucial in the solid state. The interaction energies of these assemblies can be quantified, revealing the forces that govern crystal packing.
Computational Modeling of Molecular Interactions (e.g., Ligand-Receptor Binding Simulations)
The imidazo[1,5-a]pyridine scaffold is a component of various biologically active molecules. Computational modeling, particularly molecular docking, is a powerful tool to investigate how these molecules might interact with biological targets such as enzymes or receptors. These simulations place the molecule (the ligand) into the binding site of a protein and calculate a score that estimates the binding affinity. This approach can predict the likely binding mode and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.
While no specific ligand-receptor binding simulations for this compound are reported, studies on analogous imidazo[1,2-a]pyridine derivatives have used molecular docking to screen for potential biological targets and to understand structure-activity relationships. For example, docking studies on imidazo[1,2-a]pyridin-3-yl derivatives have been performed to assess their binding affinity against targets like farnesyl diphosphate (B83284) synthase. Such studies are crucial in the field of drug discovery for prioritizing compounds for synthesis and experimental testing.
Below is a hypothetical data table illustrating the kind of output one might expect from a molecular docking study of a series of imidazo[1,5-a]pyridine analogues against a protein target.
| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues |
| Analogue A | -8.5 | TYR23, LEU54, PHE89 |
| Analogue B | -7.9 | TYR23, VAL60, PHE89 |
| Analogue C | -9.2 | TYR23, LEU54, TRP91 |
| Analogue D | -8.1 | ILE20, LEU54, PHE89 |
This data is illustrative and does not represent actual results for this compound.
Advanced Applications and Research Directions of Imidazo 1,5 a Pyridine Derivatives in Chemical Science
Development of Ligands for Catalysis
The unique electronic properties and rigid structure of the imidazo[1,5-a]pyridine (B1214698) core make it an excellent scaffold for the design of specialized ligands for transition-metal catalysis.
N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazo[1,5-a]pyridines
Derivatives of imidazo[1,5-a]pyridine are precursors to a class of N-Heterocyclic Carbenes (NHCs) known as imidazo[1,5-a]pyridine-3-ylidenes (IPCs). These have been explored as innovative ligands in catalysis. mdpi.comoup.com A key feature of IPCs is their strong π-accepting character, which is significantly greater than that of conventional NHCs like imidazol-2-ylidenes. rsc.orgresearchgate.net This property arises from a hybrid accepting orbital formed between the vacant p-orbital of the carbene carbon and a π* orbital of the fused pyridine (B92270) ring. rsc.orgresearchgate.net
The electronic and steric properties of these NHC ligands can be precisely tuned by introducing substituents onto the imidazo[1,5-a]pyridine backbone. rsc.orgresearchgate.net For instance, placing a chelating group, such as a pyridine ring, at the C5 position can create bidentate NHC ligands. mdpi.com These L-shaped ligands can enforce a specific geometry around the metal center, offering transient stabilization of different oxidation states, such as in Au(I)/Au(III) redox cycles, which is crucial for enabling challenging catalytic transformations like the activation of aryl halides. nih.gov The development of palladium-NHC precatalysts based on the imidazo[1,5-a]pyridin-3-ylidene framework has also led to versatile and highly active systems for cross-coupling reactions. nih.gov
Applications in Enantioselective Catalysis (e.g., Hydrosilylation of Ketones)
A significant application of NHC ligands derived from the imidazo[1,5-a]pyridine scaffold is in the field of asymmetric catalysis. Chiral bidentate NHC-oxazoline ligands, synthesized from imidazo[1,5-a]pyridine precursors, have proven highly effective. acs.org These ligands form stable complexes with rhodium(I), which act as efficient catalysts for the enantioselective hydrosilylation of a wide range of ketones. acs.org
These catalytic systems operate under mild, ambient conditions and demonstrate high efficacy, typically with catalyst loadings as low as 0.1 mol %. acs.org The modular synthesis of the ligands allows for fine-tuning of the chiral environment, leading to excellent enantioselectivities. acs.org
Table 1: Enantioselective Hydrosilylation of Ketones using a Rh(I) Complex with a Chiral Imidazo[1,5-a]pyridine-Oxazoline Ligand
| Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Acetophenone | >95 | 91 | acs.org |
| 4-Methoxyacetophenone | >95 | 93 | acs.org |
| 4-Trifluoromethylacetophenone | >95 | 90 | acs.org |
| 2-Acetylpyridine | >95 | 80 | acs.org |
| 2-Acetylfuran | >95 | 85 | acs.org |
The synergy between the chiral NHC ligand and the rhodium metal center is crucial for the observed high conversion and selectivity, highlighting the versatility of these ligands in asymmetric synthesis. acs.org
Materials Science Applications
The inherent photophysical properties of the imidazo[1,5-a]pyridine ring system make it a valuable component in the design of advanced functional materials for electronics and sensing. chemimpex.comukzn.ac.za
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
Imidazo[1,5-a]pyridine derivatives are increasingly used as fluorophores in the development of Organic Light-Emitting Diodes (OLEDs). mdpi.com Their rigid, planar structure and high thermal stability are advantageous for device fabrication. By designing donor-π-acceptor (D-π-A) molecules that incorporate an imidazo[1,5-a]pyridine unit as the donor, researchers have created materials with strong intramolecular charge transfer (ICT) characteristics. rsc.orgresearchgate.net
These fluorophores can exhibit intense greenish-yellow emission in the solid state with high quantum yields. rsc.orgresearchgate.net This has enabled their use as the emissive layer in OLEDs and as organic down-converting materials to fabricate hybrid white LEDs (WLEDs). rsc.org Such WLEDs have demonstrated excellent performance, with a high color rendering index (CRI) of approximately 90% and CIE coordinates close to the NTSC standard for pure white light. rsc.org The development of related iridium(III) complexes with narrow emission bandwidths further underscores the potential of these scaffolds in creating highly efficient and color-pure OLEDs. rsc.org
Photoluminescent Sensors and Fluorescent Probes
The emissive properties of imidazo[1,5-a]pyridine derivatives make them excellent candidates for fluorescent sensors and probes. mdpi.com A general characteristic of these compounds is a large Stokes shift, which is beneficial for minimizing self-absorption and improving detection sensitivity. mdpi.comnih.gov
These fluorophores have been engineered for various sensing applications:
pH Sensors: Certain derivatives exhibit acidochromism, showing a reversible "on-off-on" fluorescence response to changes in pH. This property has been harnessed to detect volatile organic acids. rsc.org An imidazo[1,5-a]pyridine-based probe was developed that responds selectively to acidic pH with high sensitivity and reversibility. researchgate.net
Analyte Detection: A near-infrared (NIR) ratiometric fluorescent probe based on an imidazo[1,5-a]pyridine donor was designed to detect sulfur dioxide (SO₂). This probe features an ultra-large Stokes shift (460 nm) and was successfully used for imaging SO₂ in living cells and zebrafish. mdpi.com
Membrane Probes: The compact shape and remarkable photophysical properties of imidazo[1,5-a]pyridines make them suitable for use as fluorescent probes to study the dynamics, hydration, and fluidity of cell membranes. mdpi.comnih.govresearchgate.net
Table 2: Examples of Imidazo[1,5-a]pyridine-Based Fluorescent Probes
| Probe Type | Target Analyte/Application | Key Feature | Reference |
|---|---|---|---|
| D-π-A Fluorophore | pH (Acidochromism) | On-off-on fluorescence switching | rsc.org |
| Ratiometric FRET Probe | Sulfur Dioxide (SO₂) | NIR emission, ultra-large Stokes shift (460 nm) | mdpi.com |
| Solvatochromic Fluorophore | Lipid Bilayers | Intercalates into membranes to report on local environment | mdpi.comnih.govresearchgate.net |
| Boron-Spiro Compound | General Fluorophore | Blue emission in solution, large Stokes shifts (91-116 nm) | mdpi.com |
Role as Versatile Building Blocks in Organic Synthesis
The imidazo[1,5-a]pyridine framework, especially when functionalized with reactive groups like a bromine atom, serves as a highly versatile building block in organic synthesis. chemimpex.com The compound 1-Bromo-3-methylimidazo[1,5-a]pyridine is a prime example of a synthetic intermediate that can be elaborated into more complex molecular architectures.
The bromine atom, typically at the C1 or C3 position, is a key functional handle. A common and powerful strategy for the arylation of the imidazo[1,5-a]pyridine core involves an initial electrophilic bromination, followed by a palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids. nih.gov This two-step sequence provides reliable access to C-arylated derivatives, which are themselves valuable in medicinal chemistry and materials science. nih.gov
Numerous synthetic methodologies have been developed to construct the core imidazo[1,5-a]pyridine ring system itself, enhancing its utility as a building block. These methods include:
Iodine-mediated oxidative annulation: A one-pot reaction between 2-pyridyl ketones and alkylamines provides efficient access to a variety of imidazo[1,5-a]pyridine derivatives. rsc.org
Multicomponent reactions: The Groebke–Blackburn–Bienaymé reaction offers a green and efficient alternative for synthesizing substituted imidazo[1,5-a]pyridines. mdpi.com
Copper-catalyzed tandem reactions: The reaction of a pyridine ketone with a benzylamine (B48309) using oxygen as a clean oxidant affords 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org
The availability of these diverse and scalable synthetic routes ensures that functionalized imidazo[1,5-a]pyridines can be readily prepared and used as foundational structures for creating novel catalysts, advanced materials, and biologically active compounds. rsc.orgresearchgate.net
Construction of Complex Heterocyclic Architectures
The presence of a bromine atom at the C1 position and a methyl group at the C3 position, along with the inherent reactivity of the imidazo[1,5-a]pyridine core, makes this compound a versatile precursor for the synthesis of more intricate heterocyclic structures. The bromo substituent serves as a valuable handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the C1 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecules.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the C1 position of the imidazo[1,5-a]pyridine core and various aryl or heteroaryl groups. By reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base, a wide range of 1-aryl- or 1-heteroaryl-3-methylimidazo[1,5-a]pyridines can be synthesized. These products can serve as scaffolds for further functionalization or as final target molecules with potential biological activities. The choice of ligands and reaction conditions can be optimized to achieve high yields and accommodate a broad substrate scope.
Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the C1 position and an alkene. This reaction typically involves the use of a palladium catalyst, a base, and an olefin. The resulting 1-alkenyl-3-methylimidazo[1,5-a]pyridines can be further modified, for instance, through hydrogenation to the corresponding alkyl derivatives or by other additions to the double bond, expanding the accessible chemical space.
Sonogashira Coupling: For the introduction of an alkyne moiety at the C1 position, the Sonogashira coupling is the reaction of choice. This is achieved by reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting 1-alkynyl-3-methylimidazo[1,5-a]pyridines are valuable intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions or as building blocks for materials with interesting electronic properties.
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond at the C1 position, allowing for the introduction of various primary or secondary amines. The resulting 1-amino-3-methylimidazo[1,5-a]pyridine derivatives are of significant interest in medicinal chemistry, as the amino group can participate in hydrogen bonding interactions with biological targets.
C-H Functionalization:
Beyond cross-coupling reactions at the C1-position, the imidazo[1,5-a]pyridine core itself is amenable to direct C-H functionalization. Research has shown that the C5 and C7 positions can be targeted for the introduction of new functional groups. While the methyl group at C3 directs some electrophilic substitutions, modern C-H activation methodologies offer regioselective access to other positions. For instance, metal-catalyzed C-H activation can be employed to introduce aryl, alkyl, or other functional groups at specific positions, further increasing the molecular complexity of the derivatives synthesized from this compound.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Heterocycles
| Cross-Coupling Reaction | Reagents and Conditions | Product Type | Potential Application |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 1-Aryl-3-methylimidazo[1,5-a]pyridine | Scaffolds for medicinal chemistry, Organic electronics |
| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 1-Alkenyl-3-methylimidazo[1,5-a]pyridine | Intermediates for further functionalization |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 1-Alkynyl-3-methylimidazo[1,5-a]pyridine | Building blocks for complex heterocycles, Materials science |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 1-Amino-3-methylimidazo[1,5-a]pyridine | Medicinal chemistry, Ligand synthesis |
This table presents generalized conditions and potential applications based on known reactivities of similar bromo-substituted heterocycles.
Chemical Library Generation for Research Screening
The imidazo[1,5-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.org This makes it an excellent starting point for the generation of chemical libraries for high-throughput screening (HTS) in drug discovery programs. This compound is an ideal building block for such endeavors due to its suitability for combinatorial and diversity-oriented synthesis.
Combinatorial Synthesis:
By leveraging the reactivity of the C1-bromo substituent, a large library of analogs can be rapidly synthesized. A combinatorial approach would involve reacting this compound with a diverse set of building blocks in a parallel fashion. For example, a library of Suzuki-Miyaura coupling partners (various boronic acids) can be used to generate a wide array of 1-aryl-3-methylimidazo[1,5-a]pyridines. Similarly, a collection of different amines can be employed in the Buchwald-Hartwig amination to produce a library of 1-amino derivatives.
Diversity-Oriented Synthesis (DOS):
DOS aims to create a collection of structurally diverse molecules that cover a broad area of chemical space. Starting from this compound, a DOS strategy would involve not only derivatization at the C1 position but also subsequent reactions that modify the heterocyclic core or introduce additional complexity. For instance, after a Sonogashira coupling, the resulting alkyne can undergo various cyclization reactions to form new fused ring systems. Furthermore, functional groups on the newly introduced substituents can be further elaborated, leading to a significant increase in molecular diversity.
The generation of such libraries is crucial for identifying new hit compounds in drug discovery campaigns. Screening these libraries against various biological targets, such as enzymes and receptors, can lead to the discovery of novel modulators of disease-related pathways. The structural information from active compounds can then guide further lead optimization efforts.
Table 2: Exemplary Scheme for Chemical Library Generation
| Step | Reaction | Reactant Class | Resulting Scaffold |
| 1 | Suzuki-Miyaura Coupling | Diverse Arylboronic Acids | 1-Aryl-3-methylimidazo[1,5-a]pyridine Library |
| 2 | Buchwald-Hartwig Amination | Diverse Amines | 1-Amino-3-methylimidazo[1,5-a]pyridine Library |
| 3 | Sonogashira Coupling | Diverse Terminal Alkynes | 1-Alkynyl-3-methylimidazo[1,5-a]pyridine Library |
| 4 | Heck Coupling | Diverse Alkenes | 1-Alkenyl-3-methylimidazo[1,5-a]pyridine Library |
This table illustrates a conceptual approach to library generation from this compound.
Q & A
Q. Example Workflow :
Optimize geometry at B3LYP/6-31G(d).
Perform frequency analysis to confirm minima.
Calculate electronic transitions with TD-DFT .
Basic: What spectroscopic techniques confirm the structural integrity of synthesized this compound?
Answer:
- 1H/13C NMR : Identify substituents via characteristic shifts:
- Methyl group at C3: δ 2.4–2.6 ppm (singlet, 3H).
- Aromatic protons: δ 7.8–8.6 ppm (doublets for fused rings) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 227.0 for C8H8BrN2) .
- XRD : Resolve crystal packing; imidazo[1,5-a]pyridines exhibit C–H⋯N and π-π stacking interactions .
Advanced: How to evaluate the inhibitory activity of derivatives against enzymes like JAK1/2?
Answer:
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Measure initial rates with varying substrate concentrations and inhibitor doses .
- Ki Determination : Apply the Dixon method using papain or JAK1/2 isoforms. For example, 1-phosphinoimidazo[1,5-a]pyridine derivatives show Ki values <10 µM .
- Thermodynamic Analysis : Calculate ΔG using ΔG = −RT ln(Ki) to correlate binding affinity with substituent effects (e.g., bromine enhances halogen bonding) .
Advanced: How do intermolecular interactions influence the solid-state properties of derivatives?
Answer:
- XRD Analysis : Imidazo[1,5-a]pyridines form dimers via C–H⋯N hydrogen bonds (2.8–3.0 Å) and parallel-displaced π-π stacks (3.4 Å spacing). Bromine’s steric bulk reduces stacking efficiency .
- Fluorescence Quenching : Heavy atom effect from bromine enhances spin-orbit coupling, reducing quantum yield (e.g., Φ = 0.15 vs. 0.45 for non-brominated analogs) .
Basic: What green chemistry approaches minimize metal contamination in synthesis?
Answer:
- Iodine-Catalyzed Thiocyanation : Use 1,2-dichloroethane with KSCN at 110°C (62.8% yield, no metal catalysts) .
- Microwave-Assisted Cyclization : Reduce reaction time from hours to minutes, lowering energy use .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Structural Validation : Re-analyze disputed compounds via XRD or 2D NMR (e.g., NOESY for regiochemistry) .
- Assay Standardization : Compare MIC values using consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods .
Advanced: Design strategies for imidazo[1,5-a]pyridine-based CB2 agonists.
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
